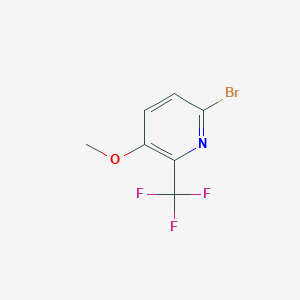

6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-3-methoxy-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c1-13-4-2-3-5(8)12-6(4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMHUDBUJDKQEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227499-22-0 | |

| Record name | 6-bromo-3-methoxy-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine, a key heterocyclic building block in modern drug discovery and agrochemical development.[1] For professionals in these fields, unambiguous structural confirmation is paramount, and ¹H NMR is the primary analytical tool for this purpose. This document moves beyond a simple data report, offering a detailed theoretical prediction of the spectrum based on first principles of substituent effects, followed by a robust, field-proven experimental protocol for acquiring and processing high-quality data. We will explore the causal relationships between the molecule's unique electronic architecture—shaped by the competing influences of the electron-withdrawing trifluoromethyl and bromine substituents and the electron-donating methoxy group—and the resulting chemical shifts and coupling constants. This guide is designed to equip researchers with the expertise to predict, acquire, and confidently interpret the ¹H NMR spectrum of this and structurally related compounds.

Introduction: The Structural Significance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry. The introduction of specific substituents, such as a trifluoromethyl (CF₃) group, a methoxy (OCH₃) group, and a halogen (Br), allows for the fine-tuning of a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] The title compound, this compound (CAS No. 1227499-22-0), represents a synthetically valuable intermediate, presenting multiple reaction sites for further chemical elaboration.[3]

Accurate and complete characterization of such intermediates is a non-negotiable checkpoint in any synthetic campaign. ¹H NMR spectroscopy provides a detailed fingerprint of the molecule's proton environment, confirming its identity and purity.[4] This guide will deconstruct the expected ¹H NMR spectrum of this specific pyridine derivative.

Theoretical ¹H NMR Spectral Prediction

A priori analysis of a molecule's structure allows for a robust prediction of its NMR spectrum. This predictive process is fundamental to confirming an experimental result.[5]

Molecular Structure and Proton Environments

The structure of this compound possesses two distinct types of proton environments:

-

Aromatic Protons: Two protons are attached to the pyridine ring at positions 4 and 5 (hereafter denoted H-4 and H-5). These are chemically non-equivalent due to their different proximity to the substituents.

-

Methoxy Protons: Three equivalent protons of the methoxy group (-OCH₃).

Prediction of Chemical Shifts (δ)

The chemical shift of each proton is determined by its local electronic environment, which is heavily modulated by the inductive and resonance effects of the substituents.[6]

-

Methoxy Protons (-OCH₃): Methoxy groups attached to aromatic rings typically appear as a sharp singlet. The resonance is relatively shielded, and the expected chemical shift is in the range of δ 3.9 – 4.1 ppm .[7][8]

-

Aromatic Protons (H-4 and H-5):

-

Trifluoromethyl Group (-CF₃): This is a very strong electron-withdrawing group due to the high electronegativity of fluorine atoms. It strongly deshields the entire ring, particularly the ortho and para positions, causing a downfield shift.[2]

-

Bromine Atom (-Br): Bromine is electronegative and exerts an electron-withdrawing inductive effect, which is deshielding. It also possesses lone pairs that can participate in resonance, which is a shielding effect, but for halogens, the inductive effect typically dominates.

-

Methoxy Group (-OCH₃): The oxygen atom is electron-withdrawing inductively but is a strong electron-donating group via resonance (a shielding effect), particularly for the ortho and para positions.[7]

-

Analysis for H-4: This proton is para to the bromine atom and meta to both the -CF₃ and -OCH₃ groups. It will be significantly influenced by the resonance effects of the methoxy group (shielding) and deshielding from the -CF₃ group.

-

Analysis for H-5: This proton is ortho to the bromine atom and meta to the -CF₃ and -OCH₃ groups. It will be strongly deshielded by the inductive effect of the adjacent bromine.

Considering these competing effects, we can predict the relative positions. The H-5 proton, being ortho to the strongly deshielding bromine, is expected to be further downfield than H-4. Based on data from analogous substituted pyridines, the expected chemical shifts are:

-

H-5: δ ≈ 7.8 – 8.0 ppm

-

H-4: δ ≈ 7.3 – 7.5 ppm

-

Prediction of Spin-Spin Coupling

Spin-spin coupling provides information about the connectivity of protons.[9]

-

Methoxy Protons: These three protons have no adjacent proton neighbors, so their signal will not be split. It will appear as a singlet (s) .

-

Aromatic Protons: H-4 and H-5 are on adjacent carbons (ortho relationship). They will mutually split each other's signals.

-

The signal for H-4 will be split by H-5 into a doublet (d) .

-

The signal for H-5 will be split by H-4 into a doublet (d) .

-

-

Coupling Constant (J): The magnitude of the splitting, the coupling constant (J), for ortho protons on a pyridine ring (³JHH) is typically in the range of 8.0 – 9.0 Hz .[10] The J-value for the H-4 doublet must be identical to the J-value for the H-5 doublet.

Summary of Predicted ¹H NMR Spectrum

The predicted data for a spectrum acquired in CDCl₃ are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 – 8.0 | 1H | Doublet (d) | 8.0 – 9.0 |

| H-4 | 7.3 – 7.5 | 1H | Doublet (d) | 8.0 – 9.0 |

| -OCH₃ | 3.9 – 4.1 | 3H | Singlet (s) | N/A |

Recommended Experimental Protocol for ¹H NMR Acquisition

To validate the theoretical prediction, acquiring a high-quality, high-resolution spectrum is essential. The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Reagents

-

This compound (≥98% purity)

-

Deuterated Chloroform (CDCl₃, 99.8 atom % D) containing 0.03% v/v Tetramethylsilane (TMS)

-

5 mm NMR Tubes (e.g., Wilmad-LabGlass, 535-PP or equivalent)

-

Pasteur pipette

-

Vial for sample dissolution

Step-by-Step Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of the solid compound into a clean, dry vial.

-

Dissolution: Using a clean Pasteur pipette, add approximately 0.6 mL of CDCl₃ (with TMS) to the vial.

-

Mixing: Gently swirl or vortex the vial until the solid is completely dissolved. The solution should be clear and colorless.

-

Transfer: Transfer the solution into a 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

-

Capping: Securely cap the NMR tube.

NMR Spectrometer Setup (Example: 400 MHz Spectrometer)

-

Instrument Login: Access the spectrometer control software.

-

Sample Insertion: Insert the prepared NMR tube into the spinner turbine and place it in the magnet.

-

Locking: Lock the field frequency onto the deuterium signal of the CDCl₃ solvent. This step is critical for maintaining a stable magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. Aim for sharp, symmetrical solvent and TMS peaks. This directly impacts spectral resolution.

Data Acquisition Parameters

The following table provides a standard set of parameters for acquiring a routine ¹H NMR spectrum.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 | Standard 30-degree pulse experiment for quantitative results. |

| Number of Scans (ns) | 16 | Sufficient for good signal-to-noise (S/N) for a 5-10 mg sample. |

| Acquisition Time (aq) | ~4 seconds | Provides adequate digital resolution. |

| Relaxation Delay (d1) | 2 seconds | Allows for sufficient relaxation of protons between pulses. |

| Spectral Width (sw) | 20 ppm (e.g., from -2 to 18 ppm) | Ensures all signals, including any potential impurities, are captured. |

| Receiver Gain (rg) | Auto-adjust | Optimizes the signal intensity without causing receiver overload. |

| Reference | TMS (δ 0.00 ppm) | Internal standard for accurate chemical shift calibration. |

Spectrum Processing and Interpretation Workflow

Once the Free Induction Decay (FID) is acquired, it must be processed to generate the final spectrum.

-

Fourier Transformation: The raw time-domain signal (FID) is converted into the frequency-domain spectrum.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Referencing: The TMS peak is calibrated to δ 0.00 ppm.

-

Integration: The area under each signal is calculated. The integral of the singlet (-OCH₃) should be set to 3H, and the integrals of the two doublets should be approximately 1H each.

-

Peak Assignment: The processed experimental data is compared against the predicted values (Section 2.4) to confirm the structure of this compound.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be clean and highly informative, characterized by three distinct signals: a singlet for the methoxy group around δ 4.0 ppm and two doublets in the aromatic region (δ 7.3-8.0 ppm) corresponding to the two coupled ring protons. The specific chemical shifts are a direct consequence of the complex interplay of substituent electronic effects. By following the detailed experimental and processing protocols outlined in this guide, researchers can reliably acquire and interpret this spectrum, ensuring the structural integrity of this valuable chemical intermediate for applications in drug development and beyond.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0015644). Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of a sample containing 0.05 M pyridine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001944). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shifts, υ (ppm), and coupling constants, J(H,H) (Hz). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

ACS Publications. (n.d.). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Retrieved from [Link]

-

ACS Publications. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. Retrieved from [Link]

-

ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information: Site-Specific CH Chalcogenation of Quinoxalin-2(1H). Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. Retrieved from [Link]

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

SpringerLink. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved from [Link]

-

ResearchGate. (n.d.). 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. Retrieved from [Link]

-

ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. Retrieved from [Link]

-

ACS Publications. (2020). Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acdlabs.com [acdlabs.com]

- 8. mdpi.com [mdpi.com]

- 9. acdlabs.com [acdlabs.com]

- 10. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the ¹³C NMR Data of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. Among its variants, ¹³C NMR spectroscopy is particularly powerful for elucidating the carbon framework of a molecule. This technical guide offers a comprehensive analysis of the ¹³C NMR data for 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of public, experimentally derived spectra for this specific compound, this guide will present a detailed prediction of the ¹³C NMR spectrum, grounded in the analysis of structurally related analogs and established principles of NMR spectroscopy. We will delve into the rationale behind the predicted chemical shifts and coupling constants, provide a robust experimental protocol for data acquisition, and utilize visualizations to clarify structural and analytical concepts.

Predicted ¹³C NMR Spectral Data and Interpretation

The structure of this compound, with the IUPAC numbering convention, is presented below. The predicted ¹³C NMR data is based on an analysis of the known spectral data for 2-methoxy-3-(trifluoromethyl)pyridine and 5-Bromo-2-(trifluoromethyl)pyridine, taking into account the additive effects of the bromo, methoxy, and trifluoromethyl substituents on the pyridine ring. The spectrum is predicted for a sample dissolved in deuterated chloroform (CDCl₃).

Caption: A generalized workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Ensure the solvent is of high purity to avoid extraneous signals.

-

Concentration: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. A small amount can be added directly to the sample.

Instrument Setup and Calibration

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good spectral dispersion.

-

Probe Tuning and Matching: Before data acquisition, the NMR probe must be tuned to the ¹³C frequency and matched to the impedance of the spectrometer's electronics to ensure maximum sensitivity.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the CDCl₃ solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: The homogeneity of the magnetic field is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

¹³C NMR Data Acquisition Parameters

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used. This sequence employs a 30° pulse angle to allow for a shorter relaxation delay.

-

Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally sufficient.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of the carbon nuclei, especially the quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) should be sufficient to cover the expected chemical shift range.

-

Temperature: The experiment is typically run at room temperature (e.g., 298 K).

Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹³C NMR data for this compound. By understanding the influence of the various substituents on the chemical shifts and recognizing the characteristic C-F coupling patterns, researchers can confidently interpret the ¹³C NMR spectrum of this and related molecules. The detailed experimental protocol provided herein serves as a practical guide for obtaining high-quality spectral data, which is fundamental for unambiguous structure elucidation and characterization in the fields of drug discovery and materials science.

References

-

Reich, H. J. ¹³C NMR Spectroscopy. University of Wisconsin. [Link]

- Jacobsen, N. E. NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons, 2007.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014.

-

University of Ottawa NMR Facility Blog. ¹³C NMR of Fluorinated Organics. [Link]

-

Royal Society of Chemistry. Supporting Information for "A general and practical copper-catalyzed trifluoromethylation of aryl and vinyl iodides with fluoroform-derived CuCF₃". [Link]

An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

Introduction: Unveiling the Molecular Blueprint of a Key Pharmaceutical Intermediate

6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine is a substituted pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its unique combination of a bromine atom, a methoxy group, and a trifluoromethyl group on a pyridine core imparts specific chemical properties that are leveraged in the synthesis of more complex molecules. The trifluoromethyl group, in particular, is a common feature in modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2]

Mass spectrometry is an indispensable analytical technique for the structural elucidation and purity assessment of such compounds. It provides precise information on the molecular weight and elemental composition and offers a detailed fingerprint of the molecule's fragmentation pattern upon ionization. This guide provides a comprehensive overview of the expected mass spectrometric behavior of this compound under both hard and soft ionization techniques, offering a predictive framework for researchers in drug discovery and development.

Molecular Characteristics

A thorough understanding of the mass spectrometry of this compound begins with its fundamental molecular properties.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrF₃NO | [3] |

| Monoisotopic Mass | 254.9507 Da | [3] |

| Average Molecular Weight | 256.02 g/mol | [4] |

The presence of bromine is particularly noteworthy, as its two stable isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[5] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass-to-charge units (M and M+2).[6] This distinctive signature is a powerful diagnostic tool in the identification of brominated compounds.

Ionization Techniques: A Deliberate Choice for Optimal Analysis

The choice of ionization technique is critical in mass spectrometry as it dictates the type and extent of fragmentation observed, and consequently, the structural information that can be obtained.[7]

Electron Ionization (EI): The Hard Ionization Approach for Structural Fingerprinting

Electron Ionization (EI) is a high-energy, "hard" ionization technique that typically leads to extensive fragmentation.[7] This extensive fragmentation provides a detailed and reproducible "fingerprint" of the molecule, which is invaluable for structural confirmation and library matching.

Experimental Workflow for Electron Ionization Mass Spectrometry

Caption: Predicted EI fragmentation of the target molecule.

Electrospray Ionization (ESI): The Soft Ionization Approach for Molecular Ion Confirmation

Electrospray Ionization (ESI) is a "soft" ionization technique that imparts less energy to the analyte molecule, resulting in minimal fragmentation. [8]This makes it the ideal method for confirming the molecular weight of the compound, as the spectrum is typically dominated by the protonated molecule [M+H]⁺ or other adducts.

Experimental Workflow for Electrospray Ionization Mass Spectrometry

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Predicted ESI-MS Behavior and Collision-Induced Dissociation (CID)

In positive ion mode ESI-MS, this compound is expected to readily form the protonated molecule, [M+H]⁺, at m/z 255.9579. [3]Other common adducts, such as the sodium adduct [M+Na]⁺ at m/z 277.9399, may also be observed. [3] To induce fragmentation in an ESI experiment, tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) is employed. [9]In a CID experiment, the precursor ion of interest (e.g., [M+H]⁺) is isolated and then fragmented by collision with an inert gas. The resulting product ions provide valuable structural information.

Predicted ESI-MS/MS Fragmentation of [M+H]⁺

The protonated molecule is likely to fragment via the following pathways under CID conditions:

-

Loss of a Trifluoromethyl Group (as HF and CF₂): While direct loss of the trifluoromethyl radical is less common in CID of even-electron ions, sequential losses or rearrangements are possible.

-

Loss of a Methyl Group (as CH₄): The protonated methoxy group can facilitate the loss of a neutral methane molecule.

-

Loss of Bromine: The C-Br bond may cleave, though this is often less favorable than other pathways in CID of protonated molecules.

Predicted ESI-MS/MS Fragmentation Pathways

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Data Interpretation and Structural Verification

The interpretation of the mass spectrum of this compound requires a systematic approach:

-

Identify the Molecular Ion Peak(s): In EI-MS, look for a pair of peaks with nearly equal intensity separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. In ESI-MS, the [M+H]⁺ or other adducts will exhibit this same pattern.

-

Analyze the Isotopic Patterns of Fragment Ions: The presence or absence of the characteristic bromine isotopic pattern in fragment ions will indicate whether the bromine atom has been retained or lost.

-

Propose Fragmentation Pathways: Based on the mass differences between the molecular ion and the fragment ions, propose logical fragmentation pathways consistent with the known fragmentation behavior of the functional groups present.

-

Utilize High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments, thus confirming the proposed structures.

Conclusion

References

- Marinković, A., Vasiljević, T., Laušević, M., & Jovanović, B. (2009). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society, 74(3), 223–235.

- Lawrence, R., & Waight, E. S. (1968). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6.

- ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- American Chemical Society. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics.

- Wikipedia. (n.d.).

- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.

- YouTube. (2023).

- MassBank. (2016). Pyridine; LC-ESI-QFT; MS2; CE: 35 NCE; R=35000; [M+H]+.

- American Chemical Society. (2026). The Effect of Allosteric Conformational Regulation on the Crystal Packing of Aromatic Amide Metallomacrocycles via Ligand. Journal of the American Chemical Society.

- Fragmentation mechanisms in electron impact mass spectrometry. (n.d.).

- PubChem. (2026). 6-Methoxy-3-phenyl-2-(trifluoromethyl)pyridine.

- Chemguide. (n.d.). mass spectra - the M+2 peak.

- ARKIVOC. (2000).

- National Institute of Standards and Technology. (n.d.). Pyridine, 3-methoxy-. NIST WebBook.

- MDPI. (2023). A Mechanism Study on the (+)

- ChemicalBook. (n.d.). 6-Bromo-3-methoxy-2-nitro-pyridine Product Description.

- ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram.

- ACS Publications. (2026). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters.

- National Institute of Standards and Technology. (n.d.).

- National Institutes of Health. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC.

- Wiley. (n.d.). Wiley Registry/NIST Mass Spectral Library 2023.

- Scientific Instrument Services. (n.d.).

- National Institute of Standards and Technology. (n.d.). Pyridine, 3-methoxy-. NIST WebBook.

- Chemalys. (n.d.).

- Scientific Instrument Services. (n.d.). Wiley Mass Spectral Library of Drugs, Poisons, Pesticides, Pollutants and Their Metabolites 2023 (6th Edition).

- PubChemLite. (n.d.). This compound.

- PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline.

- Sigma-Aldrich. (n.d.). 2-Bromo-6-(trifluoromethyl)pyridine 97 189278-27-1.

- Chemsrc. (2025). 6-Bromo-4-methoxy-2-(trifluoromethyl)quinoline.

- MassBank. (2017).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. PubChemLite - this compound (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]

- 4. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline | C18H15BrFNO2 | CID 130427617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. youtube.com [youtube.com]

- 7. thiele.ruc.dk [thiele.ruc.dk]

- 8. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]

Methodological & Application

Application Note & Protocol: Buchwald-Hartwig Amination of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Buchwald-Hartwig amination of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine. This transformation is critical for synthesizing substituted aminopyridines, which are key structural motifs in numerous pharmaceutical agents. The substrate presents unique challenges due to its electron-deficient nature and significant steric hindrance adjacent to the reaction center. This guide details the mechanistic rationale, critical parameter selection, a robust step-by-step protocol, and troubleshooting advice to ensure successful and reproducible outcomes.

Introduction and Scientific Context

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C–N) bonds, a cornerstone of modern organic synthesis.[1][2] Its development has revolutionized the synthesis of aryl amines, offering a versatile and functional-group-tolerant alternative to traditional methods like nucleophilic aromatic substitution.[1]

The target substrate, this compound, is a challenging electrophile for this transformation. The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group significantly decrease the electron density of the aromatic ring. This electronic deficiency, combined with the steric bulk of the CF₃ group at the C2 position, complicates the key oxidative addition and reductive elimination steps of the catalytic cycle.[1][3] Therefore, careful selection of the catalyst system—specifically the palladium precatalyst, ligand, and base—is paramount for achieving high yields and avoiding common side reactions such as hydrodehalogenation.

This application note presents a validated protocol using a modern, highly active palladacycle precatalyst and a sterically demanding biarylphosphine ligand, designed to overcome these specific challenges.

The Catalytic Cycle: Mechanism of Action

Understanding the reaction mechanism is crucial for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4][5] The use of a Pd(II) precatalyst provides an air-stable source of the active Pd(0) catalyst, which is generated in situ.[6][7]

The key steps are as follows:[1][4][5]

-

Catalyst Activation: The Pd(II) precatalyst is reduced to the active L-Pd(0) species in the presence of the base and/or amine.[6]

-

Oxidative Addition: The L-Pd(0) complex undergoes oxidative addition into the aryl-bromide bond of the pyridine substrate, forming a Pd(II) intermediate.[1][4]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[8][9]

-

Reductive Elimination: This is often the rate-determining step.[10] The C–N bond is formed as the desired aminopyridine product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst.[1][4]

Caption: Figure 1: Buchwald-Hartwig Catalytic Cycle

Critical Parameter Selection: A Rationale-Driven Approach

Success in coupling this challenging substrate hinges on the synergistic effect of the catalyst, ligand, base, and solvent.

| Parameter | Recommended Choice | Rationale & Justification |

| Palladium Precatalyst | G4 Palladacycle (e.g., XPhos Pd G4) | Fourth-generation (G4) palladacycle precatalysts offer superior air and moisture stability, ensuring the reliable and rapid generation of the active monoligated L-Pd(0) species upon exposure to a base.[6] This reliability is crucial for achieving reproducible results, especially on a small scale. |

| Ligand | Bulky Biarylphosphine (e.g., XPhos) | The substrate's steric hindrance from the C2-CF₃ group requires a bulky ligand.[1][3] Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) promote the formation of a monoligated palladium center, which accelerates both the oxidative addition and the crucial reductive elimination steps.[1] |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to efficiently deprotonate the coordinated amine without competing in side reactions.[5] NaOtBu is highly effective, but must be handled under inert conditions due to its hygroscopic nature. For substrates sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, though often at the cost of reaction rate.[11] |

| Solvent | Anhydrous Aprotic Solvent (e.g., Toluene or Dioxane) | Aprotic, non-coordinating solvents are essential. Toluene and 1,4-dioxane are widely used as they effectively solubilize the reactants and catalyst system without interfering with the palladium center.[6][12] Strict anhydrous conditions are mandatory to prevent catalyst deactivation and hydrolysis of the base. |

| Temperature | 80–110 °C | The C-Br bond of this electron-deficient pyridine is relatively strong, and the overall transformation can be slow at lower temperatures. Elevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe. The optimal temperature should be determined empirically. |

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a generic secondary amine (e.g., morpholine). Safety Note: This reaction should be performed by trained personnel in a well-ventilated fume hood. All reagents are hazardous and require appropriate personal protective equipment (PPE).

Reagents and Materials

| Reagent/Material | Grade/Purity | Supplier (Example) | Notes |

| This compound | >97% | Major Chemical Supplier | Store under inert gas. |

| Secondary Amine (e.g., Morpholine) | >99%, Anhydrous | Major Chemical Supplier | Use a freshly opened bottle or distill from CaH₂. |

| XPhos Pd G4 | Catalyst Grade | Major Chemical Supplier | Handle quickly in air; store under argon. |

| Sodium tert-butoxide (NaOtBu) | >98% | Major Chemical Supplier | Highly hygroscopic. Handle exclusively in a glovebox. |

| Toluene | Anhydrous, >99.8% | Major Chemical Supplier | Use from a solvent purification system or a sealed bottle. |

| Reaction Vial (e.g., 2-dram) | Borosilicate | N/A | Must be oven-dried and cooled under vacuum/inert gas. |

| Stir Bar | PTFE-coated | N/A | Oven-dried. |

Step-by-Step Workflow

The following workflow diagram illustrates the key stages of the experimental procedure.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development [organic-chemistry.org]

- 3. Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. name-reaction.com [name-reaction.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. escholarship.org [escholarship.org]

- 11. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

Mastering the Sonogashira Coupling of Bromopyridines: An Application Guide for Synthetic Chemists

Introduction: The Strategic Importance of Pyridine Alkynylation

The Sonogashira cross-coupling reaction, a palladium- and copper-co-catalyzed transformation to form a C(sp²)–C(sp) bond between an aryl/vinyl halide and a terminal alkyne, stands as a cornerstone of modern organic synthesis.[1] Its application to heteroaromatic systems, particularly pyridines, is of paramount importance in medicinal chemistry and materials science. The resulting alkynylpyridines are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1]

Bromopyridines are often the substrates of choice for these transformations due to their optimal balance of reactivity and stability, offering a distinct advantage over the more reactive but less stable iodopyridines and the less reactive chloropyridines.[2] However, the successful execution of the Sonogashira coupling with bromopyridines is not without its nuances. The inherent electronic properties of the pyridine ring and the potential for the nitrogen lone pair to interact with the catalytic system necessitate a carefully considered approach to reaction design and optimization.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the critical parameters governing the Sonogashira coupling of bromopyridines. We will delve into the mechanistic underpinnings, dissect the roles of each reaction component, offer field-proven protocols, and provide a systematic troubleshooting framework to empower you to achieve high-yielding, reproducible results.

Deconstructing the Reaction: Key Parameters and Their Mechanistic Implications

The success of a Sonogashira coupling hinges on the harmonious interplay of several key components. Understanding the role of each is critical for rational optimization and troubleshooting.

The Catalytic Heart: Palladium and Copper

The reaction proceeds via two interconnected catalytic cycles, as illustrated below.

Figure 1: The dual catalytic cycles of the Sonogashira coupling.

-

Palladium Catalyst: The workhorse of the reaction is a palladium(0) species, which undergoes oxidative addition with the bromopyridine.[4] While Pd(PPh₃)₄ is a common choice, Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often preferred due to their greater air stability.[4] These are reduced in situ to the active Pd(0) species. The choice of palladium source and its ligands is critical and is discussed further below.

-

Copper(I) Co-catalyst: Typically, copper(I) iodide (CuI) is used to facilitate the formation of a copper acetylide intermediate.[5] This species readily undergoes transmetalation with the palladium complex, a step that is generally faster than the direct reaction of the alkyne with the palladium center. However, the presence of copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[2]

The Influence of the Bromopyridine Substrate

The position of the bromine atom and the nature of other substituents on the pyridine ring significantly impact reactivity.

-

Positional Isomers (2-, 3-, vs. 4-Bromopyridine): The electron density at the carbon bearing the bromine atom influences the rate of oxidative addition. Electron-deficient pyridines are generally more reactive. The reactivity order is typically 4-bromopyridine ≈ 2-bromopyridine > 3-bromopyridine, reflecting the electron-withdrawing nature of the nitrogen atom at the ortho and para positions.

-

Electronic Effects of Substituents:

-

Electron-withdrawing groups (EWGs) such as -NO₂, -CN, and -CF₃ increase the electrophilicity of the C-Br bond, accelerating the rate-determining oxidative addition step and generally leading to higher yields and milder required reaction conditions.[1]

-

Electron-donating groups (EDGs) like -NH₂ and -OR can slow down the reaction by increasing the electron density on the ring.[1] In these cases, more forcing conditions (higher temperatures, more active catalysts) may be necessary.

-

-

Steric Hindrance: Bulky groups near the bromine atom can impede the approach of the palladium catalyst, potentially requiring the use of less sterically demanding ligands.

-

Pyridine Nitrogen Coordination: The lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, potentially acting as an inhibitor.[3] This effect can sometimes be mitigated by using more strongly coordinating phosphine ligands or by performing the reaction at higher temperatures.

Choosing the Right Supporting Cast: Ligands, Bases, and Solvents

The selection of appropriate supporting reagents is crucial for a successful reaction.

| Component | Role and Key Considerations | Common Examples |

| Palladium Source | Precursor to the active Pd(0) catalyst. Pd(II) sources are more air-stable. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd(CF₃COO)₂[1] |

| Ligand | Stabilizes the Pd(0) species, influences reactivity and steric environment. | Triphenylphosphine (PPh₃), XPhos, SPhos, Buchwald ligands.[6] |

| Copper Source | Co-catalyst for acetylide formation. | Copper(I) iodide (CuI) |

| Base | Neutralizes the HBr byproduct and deprotonates the terminal alkyne. | Amines: Triethylamine (Et₃N), Diisopropylamine (DIPA). Inorganic: K₂CO₃, Cs₂CO₃.[2] |

| Solvent | Solubilizes reactants and influences reaction rate. | Aprotic Polar: DMF, DMSO. Ethers: THF, 1,4-Dioxane. Amines: Et₃N (can act as both base and solvent).[1][6] |

Table 1: Common Reagents for the Sonogashira Coupling of Bromopyridines.

Field-Proven Protocols

The following protocols provide a starting point for the Sonogashira coupling of bromopyridines. Optimization may be required based on the specific substrates.

Protocol 1: Standard Conditions for Electron-Deficient Bromopyridines

This protocol is adapted from a procedure for the coupling of 6-bromo-3-fluoro-2-cyanopyridine.[7]

Figure 2: Workflow for Protocol 1.

Materials:

-

Electron-deficient bromopyridine (e.g., 6-bromo-3-fluoro-2-cyanopyridine)

-

Terminal alkyne

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Anhydrous, degassed Tetrahydrofuran (THF)

-

Anhydrous, degassed Triethylamine (Et₃N)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the bromopyridine (1.0 equiv), Pd(PPh₃)₄ (0.15 equiv), and CuI (0.3 equiv).

-

Evacuate the flask and backfill with argon. Repeat this cycle two more times.

-

Add degassed THF and Et₃N in a 2:1 ratio (e.g., 4 mL THF, 2 mL Et₃N) via syringe.

-

Degas the resulting mixture by bubbling argon through it for 5 minutes.

-

Add the terminal alkyne (1.1 equiv) dropwise via syringe.

-

Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure and purify the residue by flash column chromatography on silica gel.

Protocol 2: Elevated Temperature Conditions for Less Reactive Bromopyridines

This protocol is adapted from a procedure for the coupling of 2-amino-3-bromopyridines and is suitable for more electron-rich or sterically hindered substrates.[1]

Materials:

-

Bromopyridine (e.g., 2-amino-3-bromopyridine)

-

Terminal alkyne

-

Palladium(II) trifluoroacetate [Pd(CF₃COO)₂]

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Anhydrous, degassed N,N-Dimethylformamide (DMF)

-

Anhydrous, degassed Triethylamine (Et₃N)

Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).

-

Add anhydrous DMF (e.g., 2.0 mL per 0.5 mmol of bromopyridine) and stir for 30 minutes at room temperature.

-

Add the bromopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), and Et₃N (2.0 equiv).

-

Heat the reaction mixture to 100 °C and stir for 3 hours, or until completion as monitored by TLC.

-

Cool the reaction to room temperature and pour it into a saturated aqueous solution of sodium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Modern Variations: Copper-Free Sonogashira Coupling

To circumvent the issue of alkyne homocoupling, copper-free Sonogashira protocols have been developed. These reactions typically require a stronger base to facilitate the deprotonation of the alkyne and may benefit from more electron-rich, bulky phosphine ligands.

Key Features of Copper-Free Conditions:

-

Base: A stronger base is often required, such as diisopropylamine (DIPA) or cesium carbonate.

-

Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can promote the reaction.[4]

-

Additives: In some cases, a halide scavenger like tetrabutylammonium fluoride (TBAF) is used.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (Pd black formation).[3]2. Insufficiently reactive bromopyridine.3. Impure reagents/solvents. | 1. Ensure strictly anaerobic conditions; use fresh, high-purity reagents.[3]2. Increase reaction temperature; switch to a more active catalyst/ligand system.3. Use anhydrous and thoroughly degassed solvents and bases.[3] |

| Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen.[3]2. High concentration of CuI. | 1. Rigorously degas all reagents and maintain a positive inert gas pressure.[3]2. Reduce the amount of CuI or switch to a copper-free protocol. |

| Dehalogenation of Bromopyridine | 1. Presence of water or other protic impurities.2. Certain bases or high temperatures. | 1. Use anhydrous conditions.2. Screen alternative bases (e.g., K₂CO₃ instead of an amine base). |

| Complex Mixture of Products | 1. Side reactions due to high temperature.2. Catalyst degradation. | 1. Lower the reaction temperature.2. Increase catalyst/ligand loading or switch to a more robust catalytic system. |

Table 2: Common Issues and Solutions in Sonogashira Couplings of Bromopyridines.

Conclusion

The Sonogashira coupling of bromopyridines is a powerful and versatile tool for the synthesis of valuable alkynylpyridine building blocks. A thorough understanding of the reaction mechanism and the influence of each reaction parameter is essential for success. By carefully selecting the catalyst, ligand, base, and solvent system to match the electronic and steric properties of the specific bromopyridine substrate, researchers can overcome common challenges and achieve high-yielding, reliable transformations. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development and optimization of these critical reactions in your own research endeavors.

References

-

Wikipedia. (2023, December 28). Sonogashira coupling. In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 24, 2026, from [Link]

-

Grzybowski, J., Gawarecka, K., & Gryko, D. T. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(13), 2735-2742. [Link]

-

Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 25(52), 12148-12152. [Link]

Sources

- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

Application Note: Strategic Synthesis of Biaryl Compounds Using 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine

Abstract

Biaryl scaffolds are foundational motifs in medicinal chemistry and materials science, offering structural rigidity and vectors for molecular recognition. The strategic incorporation of a 3-methoxy-2-(trifluoromethyl)pyridine moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine as a versatile building block for the synthesis of diverse biaryl compounds via palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are presented, with an emphasis on the mechanistic rationale behind experimental choices to ensure procedural robustness and high-yield outcomes.

Introduction: The Value of the 2-(Trifluoromethyl)pyridine Scaffold

The pyridine ring is a privileged structure in pharmacology, while the trifluoromethyl (CF₃) group is a key bioisostere for improving critical drug-like properties.[1][3] The CF₃ group's strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic profile.[1] When combined, the 2-(trifluoromethyl)pyridine unit offers a unique electronic and steric profile that is highly sought after in modern drug design.

This compound emerges as a particularly valuable synthetic precursor. The bromine atom at the 6-position provides a reliable handle for palladium-catalyzed cross-coupling, while the methoxy and trifluoromethyl groups at the 3- and 2-positions, respectively, modulate the reactivity of the C-Br bond and confer desirable properties to the resulting biaryl product.[3]

Reagent Profile: this compound

Understanding the inherent properties of this building block is crucial for designing successful coupling strategies.

-

Chemical Structure: C₇H₅BrF₃NO

-

Molecular Weight: 256.02 g/mol

-

CAS Number: 1227499-22-0[4]

Reactivity Insights: The pyridine nitrogen and the potent electron-withdrawing trifluoromethyl group make the pyridine ring electron-deficient.[3][5] This electronic environment significantly activates the C6-Br bond towards oxidative addition to a Pd(0) center, a critical and often rate-limiting step in cross-coupling catalytic cycles.[5] However, the pyridine nitrogen can also act as a ligand, potentially coordinating to the palladium catalyst and inhibiting its activity—a well-documented challenge known as the "2-pyridyl problem".[5] The selection of bulky, electron-rich phosphine ligands is therefore essential to mitigate this inhibitory effect and promote efficient catalysis.[5]

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a premier method for constructing C(sp²)-C(sp²) bonds due to its mild conditions and broad functional group tolerance.[6][7] It is the recommended primary approach for coupling this compound with a wide range of aryl- and heteroarylboronic acids or their ester derivatives.[6][8]

Mechanistic Rationale

The catalytic cycle, illustrated below, informs our choice of reagents. The electron-deficient nature of the bromopyridine substrate facilitates the initial Oxidative Addition step. The choice of a sufficiently strong base is critical for the Transmetalation step, where the boronic acid is converted to a more nucleophilic boronate species. Finally, the use of bulky, electron-donating ligands accelerates the final Reductive Elimination step to release the biaryl product and regenerate the active Pd(0) catalyst.

Caption: Suzuki-Miyaura Catalytic Cycle Diagram.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling with standard phenylboronic acids. Optimization may be required for more complex or sterically hindered coupling partners.

Materials:

-

This compound (1.0 eq)

-

Arylboronic Acid (1.2 - 1.5 eq)

-

Pd(dppf)Cl₂ · CH₂Cl₂ (0.03 eq, 3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Standard inert atmosphere glassware (Schlenk flask or equivalent)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and anhydrous K₂CO₃.

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst to the flask.

-

Inerting: Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to create a 4:1 or 5:1 solvent mixture. The presence of water can be beneficial for the solubility of the base and the transmetalation step.[8]

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Optimization and Troubleshooting Data

For challenging substrates, screening different catalysts, ligands, bases, and solvents is crucial. The following table provides a guide for optimization.

| Parameter | Condition 1 (Standard) | Condition 2 (Hindered Substrates) | Condition 3 (Alternative) | Rationale & Causality |

| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ | dba-based catalysts can be effective for more challenging couplings; Pd(PPh₃)₄ is a classic but often less active choice. |

| Ligand | (none) | SPhos or XPhos | P(tBu)₃ | Bulky, electron-rich phosphine ligands (Buchwald ligands) stabilize the Pd(0) state, prevent catalyst inhibition by the pyridine N, and promote oxidative addition/reductive elimination.[5] |

| Base | K₂CO₃ | K₃PO₄ or Cs₂CO₃ | Na₂CO₃ | Stronger, more oxophilic bases like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step, especially with less reactive boronic esters. |

| Solvent | Dioxane/H₂O (4:1) | Toluene | DMF | Toluene is a common non-polar choice. DMF can improve the solubility of certain reagents but may require higher temperatures. |

| Temp (°C) | 90-100 | 100-110 | 80-120 | Higher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. |

Alternative Application: Buchwald-Hartwig Amination

The versatility of this compound extends to C-N bond formation. The Buchwald-Hartwig amination is a powerful method for coupling aryl halides with a wide range of primary and secondary amines.[9][10]

Protocol for Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.2 eq)

-

Pd₂(dba)₃ (0.02 eq, 2 mol%)

-

XPhos or RuPhos (0.045 eq, 4.5 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 eq)

-

Toluene, anhydrous

Procedure:

-

Glovebox Setup: Due to the air- and moisture-sensitivity of the catalyst system and base, this reaction is best performed in a glovebox.

-

Reagent Addition: In a vial, combine Pd₂(dba)₃, the phosphine ligand, and NaOtBu. Add the this compound, followed by the amine and anhydrous toluene.

-

Reaction: Seal the vial tightly and heat to 100-110 °C with stirring for 12-24 hours.

-

Workup & Purification: After cooling, the workup and purification follow a similar procedure to the Suzuki-Miyaura coupling, involving dilution, washing, and column chromatography.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety.

Caption: Standardized workflow for cross-coupling reactions.

Conclusion

This compound stands as a highly effective and versatile building block for the synthesis of complex biaryl and heteroaryl-amine structures. Its activated C-Br bond, modulated by the electron-deficient trifluoromethylpyridine core, allows for efficient participation in robust palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles and carefully selecting catalysts, ligands, and conditions as outlined in these protocols, researchers can reliably access novel compounds with significant potential in pharmaceutical and materials science discovery.

References

-

Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393. Available at: [Link]

-

Sandrock, D. L., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis. Available at: [Link]

-

Ball, N. D., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. Available at: [Link]

-

Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153, 203–213. Available at: [Link]

-

J. Isac, A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5563. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

-

Gulea, M., & Doulain, P. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(20), 7073–7076. Available at: [Link]

-

Bar-Haim, G., et al. (2021). Synthesis of Biaryls via Pd‐Catalyzed Cross‐Coupling Reaction between Arene Carboxylic Acids and Aryl Thianthrenium Trifluoromethanesulfonates. European Journal of Organic Chemistry. Available at: [Link]

-

ChemistryViews (2022). Selective Trifluoromethylation of Pyridines. ChemistryViews. Available at: [Link]

-

Abarca, B., et al. (2006). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Tetrahedron. Available at: [Link]

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114–125. Available at: [Link]

-

Hanna, L. G., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 618–624. Available at: [Link]

-

Green, S. A., et al. (2020). Electrochemical synthesis of biaryls by reductive extrusion from N,N'-diarylureas. Nature Communications, 11, 2816. Available at: [Link]

-

Cernak, T., et al. (2011). Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Angewandte Chemie International Edition. Available at: [Link]

-

Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Zhang, K., et al. (2021). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal, 28(5). Available at: [Link]

-

Wikipedia (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine as a Versatile Intermediate for Agrochemical Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers and chemists on the application of 6-Bromo-3-methoxy-2-(trifluoromethyl)pyridine as a strategic intermediate in the synthesis of novel agrochemicals. We explore the unique physicochemical properties conferred by the trifluoromethylpyridine (TFMP) moiety and detail the synthetic versatility of this specific building block. The core of this guide presents two robust, step-by-step protocols for converting the title compound into key agrochemical scaffolds: a pyridyloxyacetic acid framework via Nucleophilic Aromatic Substitution (SNAr) and a picolinic acid framework via Palladium-Catalyzed Carbonylation. These protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

The Strategic Importance of Trifluoromethylpyridine Scaffolds in Agrochemicals

The incorporation of fluorine and fluorine-containing moieties has become a cornerstone of modern agrochemical design. The trifluoromethyl (-CF₃) group, in particular, is prized for its profound impact on a molecule's physicochemical properties. When appended to a pyridine ring, a privileged scaffold in bioactive compounds, the resulting trifluoromethylpyridine (TFMP) structure offers a powerful combination of benefits.[1]

Key Advantages of the TFMP Moiety:

-

Enhanced Lipophilicity: The -CF₃ group significantly increases lipophilicity, which can improve the penetration of the active ingredient through plant cuticles and cellular membranes.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by enzymes such as Cytochrome P450s. This can lead to longer residual activity in the target pest or weed.[1]

-

Increased Bioactivity: The high electronegativity of fluorine can alter the electronic profile of the pyridine ring, potentially leading to stronger binding interactions with target enzymes or receptors.

This compound (Figure 1) is an exemplary intermediate, engineered with distinct reactive handles for controlled, sequential chemical transformations. The bromine atom at the C6 position is an ideal site for transition metal-catalyzed cross-coupling reactions, while the pyridine ring, activated by the potent electron-withdrawing -CF₃ group at the C2 position, is primed for nucleophilic aromatic substitution.[2][3] This built-in reactivity makes it a valuable starting point for creating diverse libraries of potential herbicides, fungicides, and insecticides.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1227499-22-0 | [4] |

| Molecular Formula | C₇H₅BrF₃NO | [4] |

| Molecular Weight | 256.02 g/mol | [4] |

| SMILES | COC1=C(N=C(C=C1)Br)C(F)(F)F | [5] |

| Predicted XlogP | 2.8 | [5] |

| Appearance | Expected to be a solid or oil at room temperature. | General Observation |

Expected Spectroscopic Signatures:

-

¹H NMR: Two distinct aromatic protons in the pyridine ring region (likely doublets), and a singlet for the methoxy (-OCH₃) group protons.

-

¹³C NMR: Seven distinct carbon signals, including the characteristic quartet for the -CF₃ carbon due to C-F coupling.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.

Synthetic Pathways and Core Reactivity

The title compound's utility stems from its capacity to undergo several high-yield, well-understood transformations. The bromine at C6 provides a handle for introducing new carbon-carbon or carbon-heteroatom bonds, while the electron-deficient nature of the ring allows for substitution chemistry.

Caption: Core reactivity pathways of the title intermediate.

Application Protocol 1: Synthesis of a Pyridyloxyacetic Acid Herbicide Scaffold via Nucleophilic Aromatic Substitution (SNAr)

Causality and Rationale: This protocol targets the synthesis of scaffolds found in auxin-mimicking herbicides like Fluroxypyr and Triclopyr.[6][7] The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The causality for this reaction's success lies in the electronic properties of the substrate: the strongly electron-withdrawing trifluoromethyl group at the C2 position, along with the inherent electronegativity of the ring nitrogen, renders the C6 position highly electrophilic and susceptible to attack by a nucleophile.[2][3] The bromine atom serves as an excellent leaving group in this context. We use a polar aprotic solvent (DMF) to solvate the cation of the base, thereby increasing the nucleophilicity of the alkoxide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. biosynth.com [biosynth.com]

- 5. PubChemLite - this compound (C7H5BrF3NO) [pubchemlite.lcsb.uni.lu]

- 6. Triclopyr - Wikipedia [en.wikipedia.org]

- 7. BJOC - Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors [beilstein-journals.org]

Troubleshooting & Optimization

Technical Support Center: Regioselectivity in Substituted Bromopyridine Reactions

Welcome to the technical support center for navigating the complex landscape of substituted bromopyridine chemistry. As a Senior Application Scientist, I understand that achieving the desired regioselectivity in the functionalization of these versatile heterocycles is a common yet significant challenge for researchers in synthetic and medicinal chemistry. This guide is structured to address the most pressing issues encountered in the lab, moving from fundamental principles to reaction-specific troubleshooting. Our goal is to empower you with the mechanistic understanding and practical strategies needed to control the outcome of your reactions.

Section 1: Fundamental Principles of Regioselectivity in Pyridine Chemistry

Before troubleshooting specific reactions, it's crucial to grasp the underlying principles that govern where a substituent will add to a bromopyridine ring. The reactivity is a delicate interplay of electronic effects, steric hindrance, and reaction-specific mechanistic pathways.

Q1: What makes the different positions on a bromopyridine ring have such different reactivities?

The reactivity of a pyridine ring is fundamentally dictated by the electron-withdrawing nature of the nitrogen atom. This creates a permanent dipole and makes the carbon atoms electron-deficient, particularly at the α-positions (C2/C6) and the γ-position (C4).

-

Electronic Effects: The C2 and C6 positions are the most electron-deficient (electrophilic) due to their proximity to the nitrogen atom. The C4 position is also electron-deficient, but to a lesser extent. The C3 and C5 positions are the most electron-rich and are less prone to nucleophilic attack or oxidative addition in cross-coupling reactions.[1] For electrophilic substitution, the opposite is true, but these reactions are generally difficult on pyridines without strongly activating groups.[2]

-

Steric Hindrance: Substituents on the ring can physically block access to adjacent positions. A bulky group at C3, for example, will disfavor reactions at both C2 and C4, potentially making the C6 position the only viable site for substitution.[3]

-

Coordination Effects: The pyridine nitrogen's lone pair can coordinate to metal catalysts or reagents. This can influence the regiochemical outcome, either by deactivating the ring or by directing a reagent to a specific position.

Caption: Interplay of factors governing regioselectivity.

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions are workhorses for C-C bond formation. However, with poly-substituted bromopyridines, achieving site-selectivity can be a significant hurdle.

Q2: My Suzuki-Miyaura coupling on 2,4-dibromopyridine is reacting at the C2 position. How can I selectively functionalize the C4 position?

This is a classic regioselectivity challenge. The C2 position is inherently more reactive toward the oxidative addition step of the catalytic cycle because it is more electron-deficient than the C4 position.[1] Therefore, standard catalysts like Pd(PPh₃)₄ will almost always favor C2 coupling.[4]

Causality: The selectivity-determining step is typically the oxidative addition of the Pd(0) catalyst to the C-Br bond.[5] The more electrophilic the carbon atom, the faster the oxidative addition. The pyridine nitrogen makes C2 more electrophilic than C4.

Troubleshooting Strategies:

-

Ligand Modification (The Primary Lever): You can often reverse the inherent selectivity by using sterically demanding ligands. Bulky phosphine or N-heterocyclic carbene (NHC) ligands can make the approach to the more accessible C2 position difficult, forcing the catalyst to react at the C4 position.

-

Mechanism of Inversion: While the exact mechanism can be complex, bulky ligands increase the steric barrier for oxidative addition at the hindered C2 position, making the electronically less favorable but sterically more accessible C4 position the preferred site of reaction. Some reports suggest that changes in catalyst speciation, from mononuclear to multinuclear palladium species, can also dramatically influence site selectivity.[1]

-

Practical Application: Screen a panel of bulky, electron-rich phosphine ligands (e.g., QPhos, RuPhos) or NHC ligands (e.g., IPr, IMes).

-

-

Catalyst System: Recent studies have shown that specific catalyst systems, such as cyclotriveratrylene-tethered trinuclear Pd(II)-NHC complexes, can promote Suzuki coupling at the C4 position of 2,4-dibromopyridine.[1]

Data Summary: Ligand Effects on 2,4-Dibromopyridine Suzuki Coupling

| Ligand/Catalyst System | Predominant Reaction Site | Typical C4:C2 Ratio | Notes |

| Pd(PPh₃)₄ | C2 | 1:25 | "Conventional" selectivity driven by electronics.[4] |

| Pd₂ (dba)₃ / QPhos | C4 | >20:1 | Bulky monophosphine ligand inverts selectivity.[1] |

| Trinuclear Pd(II)-NHC | C4 | ~10:1 | Significant C4 selectivity, but may see over-arylation.[1] |